Aspirin calcium - 69-46-5

Aspirin calcium

Catalog Number: EVT-302236
CAS Number: 69-46-5
Molecular Formula: C18H14CaO8
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aspirin Calcium is a soluble form of aspirin, chemically known as Calcium Acetylsalicylate. It is a calcium salt of acetylsalicylic acid. [] It contains 10% calcium. [] Aspirin Calcium stands out in scientific research due to its solubility, allowing for the preparation of clear solutions and mixtures. [] This characteristic is particularly advantageous in research applications where a soluble form of aspirin is necessary.

Source and Classification

Aspirin calcium is classified under non-steroidal anti-inflammatory drugs (NSAIDs). It is synthesized through the reaction of acetylsalicylic acid with calcium compounds, typically calcium oxide or calcium carbonate. This classification allows it to be used in various medical applications, particularly in treating pain and inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of aspirin calcium can be performed using several methods. A notable procedure involves reacting acetic anhydride with salicylic acid in the presence of calcium oxide. This one-pot reaction yields a mixture containing approximately 70% acetylsalicylic acid and 30% calcium acetate. The reaction is exothermic and can be completed within 20 to 30 minutes without the need for solvents or recrystallization processes, making it environmentally friendly and efficient .

Salicylic Acid+Acetic AnhydrideAspirin+Acetic Acid\text{Salicylic Acid}+\text{Acetic Anhydride}\rightarrow \text{Aspirin}+\text{Acetic Acid}

In the presence of calcium oxide, the reaction produces both aspirin and calcium acetate, which contributes to the compound's properties .

Molecular Structure Analysis

Structure and Data

The molecular formula for aspirin is C9H8O4C_9H_8O_4, while for aspirin calcium, it can be represented as C9H7CaO4C_9H_7CaO_4. The structure features an acetyl group attached to a salicylic acid moiety, with a calcium ion interacting with the carboxylate group of the acetylsalicylic acid.

Key structural data includes:

  • Molecular Weight: Approximately 230.23 g/mol
  • Calcium Content: The incorporation of calcium enhances its bioavailability.
  • Functional Groups: Presence of hydroxyl (-OH) and carboxylate (-COO^-) groups which are crucial for its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Aspirin calcium can participate in various chemical reactions typical of carboxylic acids and their derivatives. It can undergo hydrolysis in aqueous environments to release acetylsalicylic acid and calcium ions:

C9H7CaO4+H2OC9H8O4+Ca2+C_9H_7CaO_4+H_2O\rightarrow C_9H_8O_4+Ca^{2+}

Additionally, it can react with bases to form salts or with acids to regenerate acetylsalicylic acid. The stability of aspirin calcium under different pH conditions is an important consideration in its formulation for therapeutic use .

Mechanism of Action

Process and Data

Aspirin exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the conversion of arachidonic acid to prostaglandins—compounds that mediate inflammation, pain, and fever. The presence of calcium may enhance the absorption and efficacy of aspirin by facilitating its dissolution in the gastrointestinal tract.

The mechanism can be summarized as follows:

  1. Inhibition: Aspirin inhibits COX enzymes.
  2. Reduction: Decreased synthesis of prostaglandins leads to reduced inflammation and pain sensation.
  3. Calcium Role: Calcium ions may assist in stabilizing the aspirin structure or enhancing its solubility .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Aspirin calcium remains stable across a range of pH levels but may degrade under highly acidic or basic conditions.
  • Reactivity: Reacts with strong bases or acids but shows good stability under neutral conditions.

Relevant analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) are used to characterize its structure and confirm purity .

Applications

Scientific Uses

Aspirin calcium is primarily used in:

  • Pharmaceutical Formulations: As a pain reliever or anti-inflammatory agent in tablets or powders.
  • Nutritional Supplements: Providing both analgesic effects along with supplemental calcium.
  • Research Studies: Investigating its efficacy compared to standard aspirin formulations, particularly in populations requiring additional calcium intake.
Introduction to Aspirin and Calcium in Cardiovascular and Obstetric Medicine

Historical Evolution of Aspirin and Calcium in Clinical Research

The therapeutic application of aspirin (acetylsalicylic acid) and calcium in medicine represents distinct historical pathways that converged through evolving understanding of vascular pathophysiology. Aspirin’s anti-inflammatory properties were first documented in the late 19th century, with its antiplatelet effects becoming clinically significant in the 1970s following the discovery of thromboxane A₂ inhibition. By the 1980s, randomized trials established aspirin’s role in secondary cardiovascular prevention and its potential in obstetrics emerged when Beaufils et al. (1985) conducted pioneering studies on preeclampsia prevention [9].

Calcium research followed a parallel trajectory. Epidemiological observations in the 1980s revealed inverse relationships between dietary calcium intake and hypertensive disorders of pregnancy. This prompted WHO recommendations (2011) endorsing calcium supplementation (1.5–2g/day) for preeclampsia prevention in low-intake populations [4]. The conceptual integration of both agents arose from clinical observations that platelet aggregation and vascular calcification represent interconnected pathological processes in atherosclerosis and placental insufficiency. Early 21st-century trials like Souza (2014) began empirically testing combination therapy, demonstrating a 28.6% reduction in superimposed preeclampsia among high-risk women despite limited statistical power [4]. This foundational work catalyzed the meta-analytical era, exemplified by the 2023 systematic review of seven RCTs confirming synergistic efficacy [1] [6].

Mechanistic Synergy: Antiplatelet Effects and Vascular Calcification Pathways

The biological synergy between aspirin and calcium operates through complementary molecular pathways affecting vascular homeostasis:

Antiplatelet Mechanisms:

  • Cyclooxygenase-1 (COX-1) Inhibition: Aspirin irreversibly acetylates serine residue (Ser529) of platelet COX-1, suppressing thromboxane A₂ synthesis (>95% inhibition at 75–100mg/day) and subsequent platelet aggregation [9].
  • Enhanced Heat Shock Response: Experimental models reveal aspirin upregulates heat shock transcription factor 1 (HSF1), increasing HSP70/90 expression by 40–60%. These chaperone proteins inhibit osteogenic differentiation of vascular smooth muscle cells (VSMCs) in calcifying environments [2].

Vascular Calcification Modulation:

  • Calcium Homeostasis: Physiological calcium supplementation (1–2g/day) suppresses parathyroid hormone and renin-angiotensin-aldosterone system activation, reducing intracellular calcium influx in VSMCs [1].
  • Osteogenic Pathway Suppression: In vitro, aspirin (1–4 mmol/L) decreases RUNX2 expression by 35–50% and osteopontin (OPN) by 40–65% in VSMCs exposed to osteogenic media. This correlates with 30–55% reductions in calcium deposition [2].

Table 1: Molecular Targets of Aspirin-Calcium Synergy in Vascular Pathways

PathwayTarget MoleculeEffect of AspirinEffect of Calcium
Platelet ActivationCOX-1Irreversible acetylationNo direct effect
Thromboxane A₂↓ Synthesis (95%+)-
Chaperone-Mediated ProtectionHSF1↑ Nuclear translocation↑ HSP90 stability
HSP70/90↑ Expression (40–60%)↑ Function
Osteogenic TransitionRUNX2↓ Expression (35–50%)↓ β-catenin signaling
Osteopontin↓ Secretion (40–65%)Modulates mineralization

This mechanistic duality explains the clinical synergy: Aspirin’s anti-thrombotic effects improve placental perfusion, while calcium mitigates endothelial dysfunction and aberrant calcification. Crucially, calcium supplementation does not exacerbate vascular calcification when administered with aspirin, as demonstrated by reduced coronary calcification scores in animal models [2] [8].

Epidemiological Relevance of Atherosclerotic Cardiovascular Disease (ASCVD) and Preeclampsia

ASCVD and preeclampsia share epidemiological parallels as global disease burdens with overlapping pathophysiology:

ASCVD Burden:

  • Global Impact: ASCVD caused 19.05 million global deaths in 2020 (29% increase since 2010), with coronary artery disease (CAD) representing 2.2% of worldwide disability-adjusted life years [8].
  • Calcification Significance: Moderate-to-severe coronary calcification predicts cardiovascular mortality, with macrocalcification present in >80% of advanced plaques. Vulnerable plaques feature microcalcifications and thin fibrous caps prone to rupture [5] [8].

Preeclampsia Burden:

  • Maternal Mortality: Hypertensive disorders cause 25% of maternal deaths in Latin America (~3,800 annually) [4].
  • Long-Term Cardiovascular Risks: Women with preeclampsia exhibit 3–4 times higher ASCVD incidence later in life, suggesting shared endothelial pathology [1] [6].

Table 2: Comparative Epidemiology of ASCVD and Preeclampsia

ParameterASCVD (Global)Preeclampsia (Global)Overlap Mechanisms
Annual Mortality19.05 million (2020)70,000 mothersEndothelial dysfunction
Annual Incidence607.64 million (2020)5–7% of pregnanciesOxidative stress
Key Calcification FeatureMicrocalcification rupturePlacental artery calcificationVSMC osteogenic transformation
Modifiable Risk FactorsDyslipidemia, hypertensionHypocalcemia, thrombophiliaPlatelet hyperaggregability

These epidemiological intersections highlight why aspirin-calcium combination therapy holds transdisciplinary relevance. Meta-analysis data confirms 80–85% risk reduction in fetal growth restriction (OR 0.16, 95% CI: 0.08–0.33) and 74–85% reduction in preterm birth (OR 0.26, 95% CI: 0.16–0.44) with combination therapy versus monotherapy [1] [6] [7]. Nevertheless, population-specific factors matter: The 2025 CASPER trial in Malawi showed no additional preeclampsia reduction from aspirin when combined with calcium (19.3% vs 12.2%, aOR 1.16), potentially reflecting nutritional disparities or later intervention initiation [3].

Table 3: Clinical Efficacy of Aspirin-Calcium Combination vs Control in Meta-Analysis

OutcomeOdds Ratio95% CIRisk ReductionStudies
Preeclampsia0.200.10–0.3780%7 RCTs
Gestational Hypertension0.150.07–0.3185%4 RCTs
Preterm Birth0.260.16–0.4474%5 RCTs
Postpartum Hemorrhage0.150.08–0.2785%3 RCTs
Fetal Growth Restriction0.160.08–0.3384%4 RCTs

Source: [1] [6] [7]

The convergence of epidemiological data and molecular evidence positions aspirin-calcium synergy as a paradigm for pathophysiologically targeted prevention in both cardiovascular and obstetric medicine. Future research must delineate optimal populations and refine translational approaches for this dual-pathway intervention.

Properties

CAS Number

69-46-5

Product Name

Aspirin calcium

IUPAC Name

calcium;2-acetyloxybenzoate

Molecular Formula

C18H14CaO8

Molecular Weight

398.4 g/mol

InChI

InChI=1S/2C9H8O4.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2

InChI Key

KRALOLGXHLZTCW-UHFFFAOYSA-L

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2]

Synonyms

2-(Acetyloxy)benzoic Acid
Acetylsalicylic Acid
Acetysal
Acid, Acetylsalicylic
Acylpyrin
Aloxiprimum
Aspirin
Colfarit
Dispril
Easprin
Ecotrin
Endosprin
Magnecyl
Micristin
Polopirin
Polopiryna
Solprin
Solupsan
Zorprin

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.